(R)-2-Aminododecanoic acid (R)-2-Aminododecanoic acid
Brand Name: Vulcanchem
CAS No.: 169106-36-9
VCID: VC21544246
InChI: InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)/t11-/m1/s1
SMILES: CCCCCCCCCCC(C(=O)O)N
Molecular Formula: C12H25NO2
Molecular Weight: 215.33 g/mol

(R)-2-Aminododecanoic acid

CAS No.: 169106-36-9

Cat. No.: VC21544246

Molecular Formula: C12H25NO2

Molecular Weight: 215.33 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Aminododecanoic acid - 169106-36-9

Specification

CAS No. 169106-36-9
Molecular Formula C12H25NO2
Molecular Weight 215.33 g/mol
IUPAC Name (2R)-2-aminododecanoic acid
Standard InChI InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)/t11-/m1/s1
Standard InChI Key QUBNFZFTFXTLKH-LLVKDONJSA-N
Isomeric SMILES CCCCCCCCCC[C@H](C(=O)O)N
SMILES CCCCCCCCCCC(C(=O)O)N
Canonical SMILES CCCCCCCCCCC(C(=O)O)N

Introduction

Chemical Structure and Properties

Molecular Structure

(R)-2-Aminododecanoic acid features a dodecanoic acid backbone, which consists of a 12-carbon saturated fatty acid chain, with an amino group positioned specifically at the second carbon atom in the R-configuration. This strategic positioning creates an amphiphilic molecule with distinct hydrophobic and hydrophilic regions, enabling it to interact with diverse chemical environments .

The compound's chemical formula is C₁₂H₂₅NO₂ with a molecular weight of 215.33 g/mol . Its structure combines a polar carboxylic acid head group with an amino group at the alpha position and a non-polar hydrocarbon tail, creating a molecule with interesting interfacial properties.

Physical Properties

(R)-2-Aminododecanoic acid typically appears as a white to off-white solid at room temperature . The compound exhibits differential solubility characteristics:

  • Good solubility in polar solvents

  • Limited solubility in non-polar solvents

This solubility profile is directly related to its amphiphilic nature, where the polar head group facilitates dissolution in polar media while the hydrophobic tail restricts complete solubility.

Chemical Properties

The chemical reactivity of (R)-2-Aminododecanoic acid is primarily determined by its functional groups:

Functional GroupChemical Behavior
Amino group (-NH₂)Can participate in nucleophilic reactions, peptide bond formation, and acid-base reactions
Carboxyl group (-COOH)Capable of esterification, amidation, and acid-base reactions
Aliphatic chainContributes hydrophobicity and potential for van der Waals interactions

The compound's stereochemistry at the C-2 position (R-configuration) gives it specific biological interactions and chemical reactivity patterns that differ from its S-enantiomer .

Identification and Nomenclature

Chemical Identifiers

To facilitate proper identification in scientific and commercial contexts, (R)-2-Aminododecanoic acid is associated with several standardized identifiers:

Identifier TypeValue
CAS Number169106-36-9
Molecular FormulaC₁₂H₂₅NO₂
Molecular Weight215.33 g/mol

Synonyms and Alternative Names

The compound is known by several alternative names in scientific literature and commercial catalogs:

  • (R)-2-Amino-dodecanoic acid

  • R-dodecyline

  • (R)-2-Amino-dodecansaeure

  • R-2-aminododecanoic acid

This variety of nomenclature reflects its presence across different scientific disciplines and commercial applications.

Product NamePurityPackage SizeStatus
Dodecanoic acid, 2-amino-, (2R)-97%500mg, 1g, 5gAvailable
(R)-2-Aminododecanoic acid95+%1gDiscontinued
Ra2-aminododecanoicacidMin. 95%50mg, 100mg, 1gDiscontinued

Some suppliers offer the compound with a purity as high as 99%, particularly for specialized applications in pharmaceutical intermediate synthesis and as building blocks for more complex molecules .

Applications and Utilization

Research Applications

(R)-2-Aminododecanoic acid finds significant utility in various research domains:

  • Biochemistry: As a non-proteinogenic amino acid analog for investigating protein structure-function relationships

  • Pharmaceutical research: Building block for medicinal chemistry and drug discovery

  • Materials science: Development of specialized biomaterials and functional polymers

Synthesis Approaches

Current Production Methods

  • Stereoselective synthesis from precursor compounds

  • Resolution of racemic mixtures

  • Biotransformation using enzymatic processes

The commercial availability of the compound with high purity (95-99%) suggests that effective synthesis routes have been established .

Research Significance

Current Research Contexts

The compound appears in scientific contexts primarily as:

  • A building block for more complex molecules

  • An intermediate in pharmaceutical synthesis

  • A specialized reagent in chemical research

Its structural features make it particularly interesting for researchers developing novel materials or pharmaceutical compounds that require specific amphiphilic properties or controlled stereochemistry.

Comparative Analysis

Relationship to Similar Compounds

(R)-2-Aminododecanoic acid belongs to a family of long-chain amino acids with varying properties:

CompoundKey DifferencePrimary Applications
(R)-2-Aminododecanoic acidAmino group at C-2 with R-configurationResearch intermediate, pharmaceutical building block
(S)-2-Aminododecanoic acidAmino group at C-2 with S-configurationSimilar applications but different stereochemical properties
ω-Aminododecanoic acidAmino group at terminal carbonNylon 12 monomer production

These structural differences, while subtle, result in significantly different chemical behavior and applications.

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